Cas no 394233-29-5 (2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide)

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazoline and thiadiazole scaffold with a nitrophenyl substituent. Its structural complexity suggests potential biological activity, particularly in medicinal chemistry applications. The presence of both thiazoline and thiadiazole moieties may contribute to enhanced binding affinity in enzyme inhibition or receptor modulation. The nitro group offers reactivity for further derivatization, making it a versatile intermediate in drug discovery. This compound’s unique combination of sulfur-containing heterocycles could impart improved metabolic stability or selectivity in pharmacological studies. Its synthesis and characterization would be of interest to researchers exploring novel bioactive molecules.
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide structure
394233-29-5 structure
Product Name:2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No:394233-29-5
MF:C13H11N5O3S3
MW:381.453137636185
CID:5808973
PubChem ID:4252989
Update Time:2025-10-19

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[(4,5-dihydro-2-thiazolyl)thio]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-
    • AKOS024598835
    • F0748-0186
    • SR-01000008904
    • 394233-29-5
    • 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
    • 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
    • SR-01000008904-1
    • Inchi: 1S/C13H11N5O3S3/c19-10(7-23-13-14-4-5-22-13)15-12-17-16-11(24-12)8-2-1-3-9(6-8)18(20)21/h1-3,6H,4-5,7H2,(H,15,17,19)
    • InChI Key: JZTYXYZTAQESEV-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC([N+]([O-])=O)=C2)S1)(=O)CSC1=NCCS1

Computed Properties

  • Exact Mass: 381.00240275g/mol
  • Monoisotopic Mass: 381.00240275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 192Ų

Experimental Properties

  • Density: 1.72±0.1 g/cm3(Predicted)
  • pka: 7.59±0.50(Predicted)

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Pricemore >>

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2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Related Literature

Additional information on 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Professional Introduction to Compound with CAS No. 394233-29-5 and Product Name: 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Compound with the CAS number 394233-29-5 and the product name 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework of this compound incorporates multiple functional groups, including thiazole, thiadiazole, and nitrophenyl moieties, which contribute to its unique chemical properties and reactivity.

The thiazole ring is a pivotal structural unit in this compound, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a 4,5-dihydro-1,3-thiazol-2-ylsulfanyl group in the compound enhances its pharmacological potential by introducing sulfur atoms, which can participate in various chemical interactions within biological systems. These interactions are often critical for the compound's binding affinity to target enzymes and receptors.

Furthermore, the thiadiazole moiety in the molecular structure adds another layer of complexity and functionality. Thiadiazole derivatives are well-documented for their role in pharmaceutical applications, particularly in the development of antiviral and anticancer agents. The 1,3,4-thiadiazol-2-yl group in this compound is positioned strategically to interact with biological targets, potentially modulating key cellular processes. The combination of thiazole and thiadiazole rings creates a synergistic effect, enhancing the overall biological activity of the compound.

The nitrophenyl group at the 5-position of the thiadiazole ring is another critical feature that influences the compound's properties. Nitroaromatic compounds are known for their diverse pharmacological effects, including anti-inflammatory and analgesic activities. The electron-withdrawing nature of the nitro group can affect the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. This feature makes the compound a promising candidate for further investigation in drug discovery.

The acetamide moiety at the nitrogen position of the thiadiazole ring introduces a polar functional group that can enhance solubility and bioavailability. Acetamides are commonly found in pharmaceuticals due to their ability to improve drug absorption and distribution within biological systems. The presence of this group also allows for further derivatization and structural modifications, providing flexibility in developing analogs with enhanced properties.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like this one. Molecular docking studies have been instrumental in understanding how this compound interacts with potential target proteins. These studies suggest that the thiazole-sulfanyl and nitrophenyl groups are key interacting partners with biological targets, potentially explaining its observed pharmacological effects.

In vitro studies have begun to unravel the mechanisms by which this compound exerts its effects. Initial experiments indicate that it may inhibit certain enzymes involved in inflammatory pathways by binding to their active sites. The structural features of the compound appear to be well-suited for such interactions, given the presence of multiple hydrogen bonding donors and acceptors. Additionally, the electron-rich nature of the nitrophenyl group may participate in π-stacking interactions with aromatic residues on target proteins.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of sulfur-containing moieties necessitates careful handling to prevent unwanted side reactions. Advanced synthetic techniques have been employed to achieve regioselectivity and minimize byproduct formation. These efforts are crucial for obtaining a high-quality starting material for subsequent biological evaluations.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it an attractive candidate for development as an agrochemical or as a lead compound for novel materials with specific functionalities. The ability to modify various parts of its molecular structure allows researchers to tailor its properties for different applications.

As research continues to progress, new insights into the biological activity and mechanisms of action of this compound are expected to emerge. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible therapeutic benefits. The integration of experimental data with computational modeling will provide a more comprehensive understanding of how this compound interacts with biological systems.

The development pipeline for this compound is currently under evaluation by research teams worldwide. Preclinical studies are being designed to assess its safety profile and efficacy against various disease models. These studies will provide critical data needed to advance towards clinical trials if promising results are obtained from initial evaluations.

In conclusion,2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS No. 394233-29-5) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential biological activities derived from its functional groups including thiazole,thiadiazole,and nitrophenyl moieties,acetamide,and sulfanyl groups,nitrophenyl,thiadiazol,and others,thiadiazol,which contribute significantly toward enhancing drug discovery efforts across multiple therapeutic areas,thiadiazol,including oncology,nitrophenyl,inflammation,thiadiazol,and infectious diseases,nitrophenyl,thiadiazol.. Further research is warranted to fully elucidate its pharmacological profile,nitrophenyl,mechanisms,thiadiazol,and potential clinical applications.

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